molecular formula C17H33NO3 B2467597 3-[Acetyl(dodecyl)amino]propanoic acid CAS No. 120167-80-8

3-[Acetyl(dodecyl)amino]propanoic acid

Cat. No.: B2467597
CAS No.: 120167-80-8
M. Wt: 299.455
InChI Key: CRLQTXVKRNLQFK-UHFFFAOYSA-N
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Description

3-[Acetyl(dodecyl)amino]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetyl group attached to a dodecyl chain, which is further connected to an amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Acetyl(dodecyl)amino]propanoic acid typically involves the following steps:

    Acylation Reaction: The initial step involves the acylation of dodecylamine with acetic anhydride to form N-acetyldodecylamine.

    Amidation Reaction: The N-acetyldodecylamine is then reacted with acrylonitrile under basic conditions to form the corresponding nitrile.

    Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Acetyl(dodecyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Acetyl(dodecyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[Acetyl(dodecyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The acetyl group can interact with enzymes and receptors, modulating their activity. The dodecyl chain can influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Acetyl(hexyl)amino]propanoic acid
  • 3-[Acetyl(octyl)amino]propanoic acid
  • 3-[Acetyl(decyl)amino]propanoic acid

Uniqueness

3-[Acetyl(dodecyl)amino]propanoic acid is unique due to its longer dodecyl chain, which can enhance its hydrophobic interactions and membrane permeability compared to shorter-chain analogs. This can result in different biological activities and applications.

Properties

IUPAC Name

3-[acetyl(dodecyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-14-18(16(2)19)15-13-17(20)21/h3-15H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLQTXVKRNLQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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